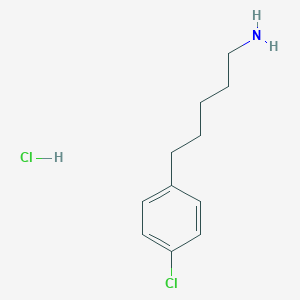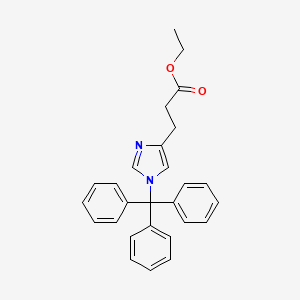
5-(4-Chlorophenyl)pentan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(4-Chlorophenyl)pentan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2490430-40-3 . It has a molecular weight of 234.17 and its molecular formula is C11H17Cl2N. This compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for “5-(4-Chlorophenyl)pentan-1-amine;hydrochloride” is 1S/C11H16ClN.ClH/c12-11-7-5-10 (6-8-11)4-2-1-3-9-13;/h5-8H,1-4,9,13H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Identification and Derivatization
A study by Nycz et al. (2016) identified novel hydrochloride salts of cathinones, including 1-(4-chlorophenyl)-2-(methylamino)propan-1-one. This research explored their properties through spectroscopic methods and highlighted the use of thionation and amination reactions for identification.
Symmetrical Bifunctional Analogs
In earlier research, Hager and Liu (1953) focused on the preparation of various compounds, including those with bifunctional amino-ether structures. Their work contributed to the pharmacologic evaluation of these compounds.
Vapor-Phase Catalytic Dehydration
Ohta, Yamada, and Sato (2016) investigated the dehydration of 5-amino-1-pentanol over rare earth oxides. They found that basic oxides showed catalytic activity in converting 5-amino-1-pentanol to produce 4-penten-1-amine.
One-Pot Synthesis Methodology
Abdelmohsen and El-Ossaily (2015) developed a green method for synthesizing certain compounds using amines in the presence of a catalyst. This method provided an environmentally friendly procedure with excellent yields (Abdelmohsen & El-Ossaily, 2015).
Synthesis of Alkylpyridines
Cavill, Ford, and Solomon (1960) described a method yielding various alkylpyridines. Their approach was applicable to the synthesis of different alkylpyridines, illustrating the compound's role in synthesizing more complex structures (Cavill, Ford, & Solomon, 1960).
Formation of Tetrahydrofuran Derivatives
Nishino, Nguyen, Yoshinaga, and Kurosawa (1996) explored the formation of tetrahydrofuran derivatives and acetonylation of alkenes. They investigated the reaction pathways and obtained major products, demonstrating the compound's versatility in organic synthesis (Nishino et al., 1996).
Hydrochloride Salt Study
Kaupang et al. (2008) studied the hydrochloride salt of a specific ester. They found that the pentanoic acid chain in the compound exhibited mixed orientations, providing insights into its conformation and bonding (Kaupang et al., 2008).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5-(4-chlorophenyl)pentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c12-11-7-5-10(6-8-11)4-2-1-3-9-13;/h5-8H,1-4,9,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPDQUHDXNNMHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCCN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2636244.png)


![1-(4-fluorophenyl)-4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2636250.png)
![ethyl 2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![N-cyclohexyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2636253.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2636254.png)

![4-(4-fluorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2636257.png)

![4,7,8-Trimethyl-2-(2-phenylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2636265.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2636266.png)
